Gypsogenic acid

Description

This compound has been reported in Silene firma, Psammosilene tunicoides, and other organisms with data available.

Structure

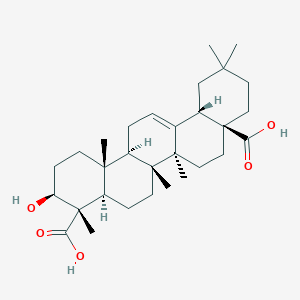

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-JUENUIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5143-05-5 | |

| Record name | Gypsogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Gypsogenic Acid: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenic acid is a pentacyclic triterpenoid, specifically an oleanane-type sapogenin, that has garnered interest in the scientific community for its diverse pharmacological potential. As an aglycone, it primarily occurs in nature in the form of saponins, where it is glycosidically linked to one or more sugar chains. These saponins are widely distributed in various plant species. The biological activities attributed to this compound and its derivatives, including cytotoxic and anti-inflammatory effects, make it a compound of interest for drug discovery and development.[1] This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical protocols for its extraction, isolation, and purification.

Natural Sources of this compound

This compound and its corresponding saponins are predominantly found in plants belonging to the Caryophyllaceae family. The genus Gypsophila is a particularly rich source.[2][3] Other notable genera include Saponaria and Dianthus.[4][5][6] The concentration of these compounds can vary significantly between species, plant parts (roots, leaves, stems), and environmental conditions. The roots are often the primary site of accumulation for these saponins.[1][4][5]

Quantitative Analysis of this compound Precursors

Direct quantification of free this compound in plants is uncommon due to its occurrence as glycosides (saponins). Quantitative data typically refers to the saponin content, from which this compound can be liberated via hydrolysis.

| Plant Species | Plant Part | Compound Analyzed | Concentration (% Dry Weight) | Analytical Method | Reference |

| Gypsophila species | Roots | Gypsogenin 3-O-glucuronide* | 0.52 – 1.13% | RP-HPLC | [4] |

| Gypsophila perfoliata | Not Specified | Total Saponins | 15 - 19% | Not Specified | [2] |

Note: Gypsogenin is a closely related precursor that can be transformed into this compound during hydrolysis.[7] The data for gypsogenin 3-O-glucuronide provides a strong indication of the potential yield of related aglycones from these sources.

Isolation and Purification Methodologies

The isolation of this compound is a multi-step process that begins with the extraction of crude saponins from plant material, followed by hydrolysis to cleave the sugar moieties, and subsequent chromatographic purification of the target aglycone.

General Experimental Workflow

The overall process for isolating this compound from a plant source involves several key stages, from initial preparation of the plant material to the final purification of the compound.

Caption: General workflow for the isolation of this compound from plant sources.

Detailed Experimental Protocols

Protocol 1: Isolation from Gypsophila trichotoma Roots

This protocol is adapted from methodologies described for the isolation of triterpenoids from Gypsophila species.[1][8][9]

-

Preparation and Extraction:

-

Air-dried and powdered roots of G. trichotoma (e.g., 740 g) are exhaustively extracted with 80% methanol at room temperature or under reflux.[1] The traditional solvent extraction method remains the most widely used for triterpenoid saponins.[10]

-

The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning and Saponin Enrichment:

-

The crude extract is suspended in water and partitioned successively with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[8]

-

The n-butanol fraction, which is enriched with saponins, is retained and evaporated to dryness.

-

-

Column Chromatography (Pre-hydrolysis):

-

The n-butanol residue is subjected to column chromatography on a Diaion HP-20 resin.[8]

-

The column is eluted with a gradient of water and methanol (from 100% H₂O to 100% MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Acid Hydrolysis:

-

Saponin-rich fractions are combined and hydrolyzed with an acid (e.g., 2M HCl or H₂SO₄) by heating under reflux for several hours. This step cleaves the glycosidic bonds to release the free aglycone (this compound).

-

After cooling, the reaction mixture is neutralized and extracted with a non-polar solvent like ethyl acetate to recover the crude aglycone mixture.

-

-

Final Purification:

-

The crude aglycone extract is further purified using flash chromatography on a silica gel column.[8]

-

A typical mobile phase for silica gel chromatography is a mixture of dichloromethane, methanol, and water (e.g., 18:11:1 v/v/v).[8]

-

Fractions containing the compound of interest are combined, and the solvent is evaporated. Purity is confirmed by High-Performance Liquid Chromatography (HPLC) and structural elucidation is performed using spectroscopic methods (NMR, MS).[8]

-

Protocol 2: General Method for Triterpenoid Saponin Extraction

This protocol outlines a general approach that can be adapted for various plant materials.[10][11][12]

-

Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus. This removes lipids and other non-polar compounds that can interfere with subsequent steps.[11]

-

Extraction:

-

The defatted plant material is then extracted with an alcohol, typically methanol or ethanol, or an alcohol-water mixture.[10][12]

-

Ultrasonic-assisted extraction (UAE) can be employed to improve efficiency, using optimized conditions for solvent-to-material ratio, time, and temperature.[12][13] For instance, optimal conditions for some saponins have been found to be an 80% ethanol solution with a solid-liquid ratio of 1:25, extracted for approximately 80-100 minutes over three cycles.[12]

-

-

Purification:

-

The crude extract is concentrated and can be purified using various chromatographic techniques.

-

Macroporous Resin Chromatography: D101 macroporous resin is effective for the initial cleanup and enrichment of saponins from the crude extract.[12]

-

Reversed-Phase Chromatography: C18 reversed-phase columns are commonly used for further purification, eluting with methanol-water or acetonitrile-water gradients.[10]

-

Silica Gel Chromatography: This is a standard technique for separating individual saponins or the final aglycones after hydrolysis.[11][12]

-

Logical Relationships and Biological Context

This compound does not exist in isolation within the plant; it is part of a biosynthetic and metabolic context. It is synthesized as a saponin and exerts its biological effects as a free aglycone.

Caption: Relationship between this compound precursors and biological effects.

While specific signaling pathways for this compound are not yet fully elucidated, studies have demonstrated its ability to inhibit the proliferation of various human tumor cell lines, including myeloid and lymphoid leukemia cells.[1][7] Its activity is concentration-dependent, and it has also been reported to possess anti-hepatotoxic properties.[1] Further research is needed to uncover the precise molecular mechanisms and signaling cascades, such as the NF-κB or MAPK pathways often implicated with other triterpenoids, through which this compound exerts its therapeutic effects.[14][15]

References

- 1. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An updated overview of Gypsophila species: Phytochemical and pharmacological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative quillaic acid and gypsogenin saponins from Saponaria officinalis L. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]

- 11. iomcworld.com [iomcworld.com]

- 12. Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biozoojournals.ro [biozoojournals.ro]

- 14. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Triterpenoid: A Technical Guide to the Biosynthesis of Gypsogenic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities. Understanding its biosynthesis in plants is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic players, their mechanisms, and the underlying genetic framework. It consolidates available quantitative data, presents detailed experimental protocols for key research methodologies, and utilizes pathway and workflow diagrams to offer a clear and comprehensive overview for researchers in phytochemistry, drug discovery, and plant biotechnology.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from the 30-carbon precursor 2,3-oxidosqualene. Among these, the oleanane-type triterpenoid saponin, this compound, stands out for its wide-ranging biological properties, including anti-inflammatory, anticancer, and antiviral activities. Found in a variety of plant species, particularly within the Caryophyllaceae and Fabaceae families, the biosynthesis of this compound involves a multi-step enzymatic cascade. This pathway begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosidic modifications. A thorough understanding of this intricate pathway is essential for the targeted production of this compound and its derivatives for therapeutic applications.

The Biosynthetic Pathway of this compound

The formation of this compound is a specialized branch of the well-established triterpenoid biosynthetic pathway. It can be broadly divided into three key stages: the formation of the pentacyclic backbone, a series of oxidative modifications, and subsequent glycosylation.

Upstream Pathway: From Isoprenoid Precursors to β-Amyrin

The journey to this compound begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these are synthesized via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Triterpenoid biosynthesis primarily utilizes the MVA pathway.[1] A series of enzymatic steps leads to the formation of the linear 30-carbon molecule, 2,3-oxidosqualene.

The first committed step in oleanane-type triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[3][4]

The Oxidative Cascade: From β-Amyrin to this compound

Following the formation of the β-amyrin backbone, a series of oxidative reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the stepwise functionalization of the triterpenoid skeleton.

The conversion of β-amyrin to this compound proceeds through several key intermediates:

-

β-Amyrin to Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized to a carboxylic acid to form oleanolic acid. This transformation is catalyzed by a β-amyrin C-28 oxidase , an enzyme belonging to the CYP716A subfamily.[5][6] For instance, CYP716A52v2 in Panax ginseng has been characterized as a β-amyrin 28-oxidase.[6]

-

Oleanolic Acid to Hederagenin: The next step involves the hydroxylation of oleanolic acid at the C-23 position to yield hederagenin. This reaction is catalyzed by a member of the CYP72A subfamily.

-

Hederagenin to this compound: The final oxidation step is the conversion of the C-23 hydroxymethyl group of hederagenin to a carboxylic acid, forming this compound. The enzyme CYP72A68v2 from the model legume Medicago truncatula has been functionally characterized to catalyze the conversion of oleanolic acid to this compound, likely proceeding through a hederagenin intermediate.

Glycosylation: The Final Diversification

The final step in the biosynthesis of many bioactive saponins is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to a specific position on the aglycone.

In the context of this compound, UGT74M1 from Saponaria vaccaria has been identified as a triterpene carboxylic acid glucosyltransferase.[1] This enzyme catalyzes the formation of an ester linkage between glucose and the C-28 carboxyl group of this compound. This glycosylation step is crucial as it can significantly impact the solubility, stability, and biological activity of the final saponin.

Quantitative Data

The accumulation of this compound and its precursors can vary significantly between plant species and even different tissues within the same plant. While comprehensive quantitative data for every intermediate is not always available, this section summarizes reported values to provide a quantitative perspective on this biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters for UGT74M1 from Saponaria vaccaria

| Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| This compound | 100 (estimate) | 0.8 | 8,000 |

| 16-Hydroxythis compound | 20 | 1.0 | 50,000 |

| Gypsogenin | 30 | 0.3 | 10,000 |

| Quillaic Acid | 25 | 0.2 | 8,000 |

Note: The kinetic constants for this compound are estimates due to solubility limitations.

Table 2: Saponin Content in Medicago truncatula

| Saponin Class | Tissue Predominance | Relative Abundance | Reference |

| Hederagenin Glycosides | Roots | High | |

| Bayogenin Glycosides | Roots | High | |

| Zanhic Acid Glycosides | Aerial Tissues | High | |

| Medicagenic Acid Glycosides | Both Aerial and Root Tissues | Moderate | |

| Soyasaponin B Glycosides | Roots | Moderate |

Note: This table provides a qualitative and relative overview of saponin distribution. Absolute concentrations can vary depending on the ecotype and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Characterization of Cytochrome P450 Enzymes

The functional characterization of CYPs involved in this compound biosynthesis is typically achieved through heterologous expression in microbial systems, such as Saccharomyces cerevisiae or Escherichia coli.

Objective: To express a candidate CYP gene (e.g., CYP72A68v2) and functionally characterize its enzymatic activity.

Materials:

-

S. cerevisiae expression vector (e.g., pESC-URA)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast transformation kit

-

Selective yeast growth media (e.g., SC-Ura)

-

Substrate (e.g., oleanolic acid)

-

Microsome isolation buffer

-

NADPH

-

GC-MS or LC-MS for product analysis

Protocol:

-

Gene Cloning: The full-length coding sequence of the candidate CYP gene is amplified by PCR and cloned into the yeast expression vector.

-

Yeast Transformation: The recombinant plasmid is transformed into competent S. cerevisiae cells using a standard lithium acetate method.

-

Expression: Transformed yeast cells are grown in selective media to an OD600 of 0.8-1.0. Gene expression is induced by transferring the cells to an induction medium containing galactose and the substrate (e.g., 20 µM oleanolic acid). The culture is incubated for 48-72 hours at 28-30°C with shaking.

-

Microsome Isolation: Yeast cells are harvested by centrifugation, washed, and resuspended in microsome isolation buffer. The cells are lysed using glass beads, and the cell debris is removed by centrifugation. The supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

In Vitro Enzyme Assay: The microsomal pellet is resuspended in a reaction buffer containing the substrate and NADPH. The reaction is incubated at 30°C for 1-2 hours and then stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The organic phase is collected, dried, and derivatized (e.g., by silylation) for analysis by GC-MS or redissolved in a suitable solvent for LC-MS analysis to identify the reaction products by comparing their retention times and mass spectra with authentic standards.

Quantitative Analysis of this compound and its Glycosides by HPLC-MS

Accurate quantification of this compound and its derivatives in plant tissues is crucial for understanding their accumulation patterns and for quality control of herbal products.

Objective: To extract and quantify this compound and its glycosides from plant material.

Materials:

-

Lyophilized and ground plant tissue

-

80% Methanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile and water (both with 0.1% formic acid)

-

Authentic standards of this compound and its glycosides

Protocol:

-

Extraction: A known weight of the powdered plant material is extracted with 80% methanol using sonication or shaking for a defined period. The extract is then centrifuged, and the supernatant is collected.

-

Solid Phase Extraction (SPE): The crude extract is passed through a pre-conditioned C18 SPE cartridge to remove interfering compounds. The saponins are then eluted with methanol.

-

HPLC-MS Analysis: The purified extract is analyzed by HPLC-MS. A gradient elution program is used to separate the different saponins.

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% formic acid

-

Mobile Phase B: Acetonitrile + 0.1% formic acid

-

Gradient: A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.

-

MS Detection: The mass spectrometer is operated in negative ion mode, and data is acquired in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

-

-

Quantification: A calibration curve is generated using authentic standards of known concentrations. The concentration of this compound and its glycosides in the plant extract is then determined by comparing the peak areas to the calibration curve.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a testament to the intricate and elegant chemistry of plant secondary metabolism. While significant progress has been made in identifying the key enzymes and intermediates, several areas warrant further investigation. The precise kinetic parameters of all the enzymes in the pathway, particularly the CYPs, need to be determined to create accurate metabolic models. The regulatory mechanisms that control the expression of the biosynthetic genes are also largely unknown. A deeper understanding of these aspects will be instrumental in developing robust strategies for the metabolic engineering of this compound production in microbial or plant-based systems. This will ultimately pave the way for a sustainable and scalable supply of this valuable pharmacologically active compound.

References

- 1. Saponin biosynthesis in Saponaria vaccaria. cDNAs encoding beta-amyrin synthase and a triterpene carboxylic acid glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Heterologous protein expression in E. coli [protocols.io]

- 4. escholarship.org [escholarship.org]

- 5. Saponin Biosynthesis in Saponaria vaccaria. cDNAs Encoding β-Amyrin Synthase and a Triterpene Carboxylic Acid Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantarchives.org [plantarchives.org]

"physical and chemical properties of gypsogenic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid derivative of oleanolic acid, is a naturally occurring compound found in various plant species, notably within the Caryophyllaceae family. It is recognized for its diverse biological activities, including antibacterial, trypanocidal, and cytotoxic effects against several cancer cell lines. This technical guide provides a detailed overview of the physical and chemical properties of this compound, standardized experimental protocols for its extraction and biological evaluation, and an examination of its potential mechanism of action in inducing apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₆O₅ | [1][2][3] |

| Molecular Weight | 486.68 g/mol | [1][2][3] |

| CAS Number | 5143-05-5 | [1][2][3] |

| Appearance | Solid powder | [2] |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | 619.2 ± 55.0 °C (Predicted) | |

| pKa | 4.48 ± 0.70 (Predicted) | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| DMSO | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. Below is a summary of the key spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks/Signals |

| ¹H-NMR (400 MHz, CD₃OD) | The spectrum shows characteristic signals for a pentacyclic triterpenoid structure. |

| ¹³C-NMR (100.6 MHz, CD₃OD) | The spectrum confirms the presence of 30 carbon atoms, including those of the olean-12-ene backbone, two carboxylic acid groups, and a hydroxyl group. |

| Mass Spectrometry (ESI-MS) | The high-resolution mass spectrum provides the exact mass, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O and -OH), and carbon-carbon double bond (C=C) functional groups. |

Note: Detailed, tabulated NMR chemical shifts and a comprehensive list of MS fragmentation patterns and IR absorption frequencies for this compound are not consistently available in the public domain and represent a gap in the current literature.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from plant material and a standard protocol for assessing its cytotoxic activity.

Extraction and Isolation of this compound from Gypsophila trichotoma

This protocol is adapted from a published method for the isolation of this compound.

Caption: A potential intrinsic apoptosis pathway modulated by triterpenoids.

Conclusion

This compound is a promising natural product with documented biological activities that warrant further investigation for its therapeutic potential. This guide provides a centralized resource of its known physicochemical properties and standardized protocols to facilitate ongoing and future research. Key areas for future investigation include the complete elucidation of its spectroscopic profile, a more detailed characterization of its solubility in various pharmaceutically relevant solvents, and a definitive determination of its molecular mechanism of action in inducing cancer cell death. Such studies will be crucial for the potential development of this compound and its derivatives as novel therapeutic agents.

References

The Antibacterial Potential of Gypsogenic Acid Against Oral Pathogens: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral pathogens are the primary etiological agents of prevalent diseases such as dental caries and periodontitis. The increasing resistance of these pathogens to conventional antibiotics necessitates the exploration of novel antimicrobial compounds. Gypsogenic acid, a pentacyclic triterpenoid saponin, has emerged as a compound of interest due to its reported biological activities. This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding the antibacterial activity of this compound against key oral pathogens. While direct and specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of oral bacteria remains limited in publicly accessible literature, this guide synthesizes available information on its activity, putative mechanisms of action, and relevant experimental protocols for its evaluation. Furthermore, it outlines methodologies for assessing cytotoxicity and antibiofilm potential, crucial for the development of new therapeutic agents.

Introduction to this compound and Oral Pathogens

This compound is a naturally occurring triterpenoid saponin found in various plant species. Saponins are known for their diverse pharmacological effects, including anti-inflammatory, antifungal, and antibacterial properties. The complex oral microbiome harbors a variety of microorganisms, some of which are opportunistic pathogens responsible for significant oral health issues. Key oral pathogens include:

-

Streptococcus mutans : A primary causative agent of dental caries, known for its ability to produce acids and form biofilms (plaque).

-

Streptococcus sobrinus : Another key contributor to dental caries.

-

Streptococcus mitis, Streptococcus sanguinis, Streptococcus salivarius : Often associated with the initial stages of plaque formation.

-

Enterococcus faecalis : A persistent pathogen often implicated in failed root canal treatments.

-

Porphyromonas gingivalis : A major pathogen associated with periodontitis.

The ability to inhibit the growth and biofilm formation of these pathogens is a critical attribute for any potential new oral therapeutic agent.

Antibacterial Activity of this compound: Quantitative Data

A pivotal study by Vinhólis et al. (2007) evaluated the antibacterial activity of several triterpene acids, including this compound, against a panel of oral pathogens.[1] While the study confirmed that this compound displayed activity against Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Streptococcus salivarius, Streptococcus sobrinus, and Enterococcus faecalis, the specific Minimum Inhibitory Concentration (MIC) values for this compound were not available in the accessed abstract.[1] The published data focused on the more potent compounds, ursolic and oleanolic acids, which exhibited MIC values ranging from 30 µg/mL to 80 µg/mL.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Oral Pathogens

| Oral Pathogen | Strain | MIC (µg/mL) | Reference |

| Streptococcus mutans | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |

| Streptococcus mitis | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |

| Streptococcus sanguinis | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |

| Streptococcus salivarius | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |

| Streptococcus sobrinus | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |

| Enterococcus faecalis | (Not Specified) | Data Not Available | (Vinhólis et al., 2007) |

| Porphyromonas gingivalis | (Not Specified) | Data Not Available |

Note: The full text of the cited study containing specific MIC values for this compound could not be accessed. Further research is required to populate this table with precise quantitative data.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Oral Pathogens

| Oral Pathogen | Strain | MBC (µg/mL) | Reference |

| Streptococcus mutans | (Not Specified) | Data Not Available | |

| Streptococcus mitis | (Not Specified) | Data Not Available | |

| Streptococcus sanguinis | (Not Specified) | Data Not Available | |

| Streptococcus salivarius | (Not Specified) | Data Not Available | |

| Streptococcus sobrinus | (Not Specified) | Data Not Available | |

| Enterococcus faecalis | (Not Specified) | Data Not Available | |

| Porphyromonas gingivalis | (Not Specified) | Data Not Available |

Note: MBC data for this compound against oral pathogens is not currently available in the reviewed literature.

Putative Mechanism of Antibacterial Action

While specific studies on the antibacterial mechanism of this compound are limited, the mode of action of the broader class of triterpenoid saponins is thought to involve interaction with and disruption of the bacterial cell membrane.

The proposed mechanism involves the amphipathic nature of saponins, which allows them to insert into the lipid bilayer of the bacterial cell membrane. This insertion can lead to the formation of pores or a general destabilization of the membrane, resulting in increased permeability. The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

This compound stock solution (e.g., in DMSO)

-

Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth for Streptococci)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Positive control (bacterial suspension without test compound)

-

Negative control (broth medium only)

-

Sterile diluent (e.g., broth or saline)

-

Microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control.

-

-

Inoculation:

-

Prepare a bacterial suspension in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., 5% CO₂ for some oral streptococci).

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) compared to the positive control well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Assessment of Biofilm Inhibition using Crystal Violet Assay

This method quantifies the total biomass of a biofilm formed on a solid surface.

Materials:

-

96-well flat-bottom microtiter plates

-

This compound stock solution

-

Bacterial growth medium (e.g., TSB supplemented with 1% sucrose for S. mutans)

-

Bacterial inoculum suspension

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Add 100 µL of bacterial suspension (adjusted to ~10⁷ CFU/mL) to each well of a 96-well plate.

-

Add 100 µL of growth medium containing various sub-MIC concentrations of this compound. Include a positive control (no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.

-

-

Washing:

-

Carefully aspirate the planktonic cells from each well.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

-

Staining:

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

-

Solubilization and Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

-

Cytotoxicity on Oral Cell Lines

For any compound to be considered for oral therapeutic applications, it must exhibit minimal toxicity to host cells. Cytotoxicity of this compound should be evaluated against relevant human oral cell lines.

Table 3: Cytotoxicity of this compound on Human Oral Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Assay | Reference |

| Human Gingival Fibroblasts (HGFs) | Fibroblast | Data Not Available | ||

| Human Oral Keratinocytes (HOKs) | Keratinocyte | Data Not Available |

Note: Specific cytotoxicity data for this compound on primary human oral cell lines was not found in the reviewed literature. Existing data primarily focuses on various cancer cell lines.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human Gingival Fibroblasts or Oral Keratinocytes

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.

-

Incubate for 24 or 48 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Quantification:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from a dose-response curve.

-

Signaling Pathways and Future Directions

Currently, there is a lack of information regarding the specific signaling pathways in oral pathogens that are affected by this compound. Future research should focus on elucidating the precise molecular targets of this compound. Transcriptomic and proteomic analyses of treated bacteria could reveal changes in gene and protein expression related to cell wall synthesis, membrane transport, acid tolerance mechanisms, and biofilm formation pathways. Understanding these mechanisms is crucial for the rational design of more potent derivatives and for predicting potential resistance mechanisms.

Conclusion

This compound has demonstrated antibacterial activity against a range of oral pathogens, indicating its potential as a lead compound for the development of new oral care agents. However, a significant gap exists in the literature regarding specific quantitative data (MIC/MBC values) and a detailed understanding of its mechanism of action and cytotoxicity profile on oral cells. The experimental protocols outlined in this whitepaper provide a framework for researchers to systematically evaluate this compound and its derivatives. Further in-depth studies are warranted to fully characterize its antibacterial efficacy, safety, and therapeutic potential for the prevention and treatment of oral infectious diseases.

References

In-Depth Technical Guide: Trypanocidal Effects of Gypsogenic Acid on Trypanosoma cruzi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the trypanocidal effects of gypsogenic acid against Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes available data on its efficacy, details relevant experimental protocols, and explores potential mechanisms of action through logical relationships and workflows.

Executive Summary

This compound, a pentacyclic triterpene acid, has demonstrated notable in vitro activity against the trypomastigote form of Trypanosoma cruzi. Research has identified this compound as a potential candidate for further investigation in the development of new therapeutic agents for Chagas disease. This guide consolidates the key findings, presents quantitative data in a structured format, and provides detailed methodologies to aid in the replication and expansion of this research.

Quantitative Data on Trypanocidal Activity

The primary quantitative data available for the trypanocidal activity of this compound comes from in vitro assays against the bloodstream trypomastigote form of T. cruzi. The key findings are summarized in the table below.

| Compound | Parasite Stage | Assay | IC50 (µM) | IC50 (µg/mL) | Reference |

| This compound | Trypomastigote | Lysis in mouse blood | 56.6 | 27.5 | |

| Ursolic Acid | Trypomastigote | Lysis in mouse blood | 30.0 | 13.7 | |

| Oleanolic Acid | Trypomastigote | Lysis in mouse blood | 48.1 | 22.0 | |

| Benznidazole | Trypomastigote | Lysis in mouse blood | 38.0 | 9.9 |

Table 1: In Vitro Trypanocidal Activity of this compound and Reference Compounds against Trypanosoma cruzi Trypomastigotes.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature reporting the trypanocidal activity of this compound.

Isolation of this compound

The isolation of this compound has been reported from the plant species Miconia stenostachya. A generalized workflow for its extraction and purification is as follows:

Caption: General workflow for the isolation of this compound.

In Vitro Trypanocidal Assay against Trypomastigotes

This protocol details the methodology used to determine the 50% inhibitory concentration (IC50) of this compound against bloodstream trypomastigotes of T. cruzi.

3.2.1 Parasite Strain and Maintenance:

-

Parasite: Trypanosoma cruzi Y strain.

-

Maintenance: Maintained in albino mice.

3.2.2 Preparation of Trypomastigotes:

-

Blood is collected from infected mice at the peak of parasitemia via heart puncture.

-

The collected blood is heparinized to prevent coagulation.

-

Trypomastigotes are isolated from the blood by differential centrifugation.

-

The concentration of parasites is adjusted to 1 x 10^7 trypomastigotes/mL in RPMI-1640 medium.

3.2.3 Assay Procedure:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in RPMI-1640 medium. The final DMSO concentration should not exceed a level that is non-toxic to the parasites.

-

In a 96-well microplate, 100 µL of the parasite suspension (1 x 10^7 trypomastigotes/mL) is added to 100 µL of the various concentrations of this compound.

-

The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

-

After incubation, the number of live trypomastigotes is determined by counting in a Neubauer chamber under a light microscope.

-

The percentage of parasite lysis is calculated relative to the untreated control.

-

The IC50 value is determined by linear regression analysis of the dose-response curve.

Caption: Workflow for the in vitro trypomastigote lysis assay.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its trypanocidal effect on T. cruzi has not been elucidated in the available literature. However, based on the known biological activities of triterpenoid saponins and the lytic effect observed, a potential mechanism can be inferred.

Many saponins are known to interact with cell membranes, particularly with sterols, leading to pore formation and increased membrane permeability, ultimately causing cell lysis. T. cruzi has a unique sterol composition in its membrane, which is a known target for some antifungal and antiparasitic drugs. It is plausible that this compound interacts with the parasite's cell membrane, disrupting its integrity and leading to the observed lytic effect.

The following diagram illustrates a hypothetical signaling pathway leading to parasite lysis induced by this compound.

Caption: Hypothetical mechanism of this compound-induced lysis of T. cruzi.

Future Directions and Research Perspectives

The initial findings on the trypanocidal activity of this compound are promising, but further research is required to fully assess its potential as a therapeutic agent. Key areas for future investigation include:

-

Activity against other parasite stages: Evaluating the efficacy of this compound against the intracellular amastigote and the epimastigote forms of T. cruzi is crucial to determine its potential to clear infections.

-

In vivo efficacy and toxicity: Preclinical studies in animal models of Chagas disease are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Mechanism of action studies: Elucidating the precise molecular target and signaling pathways affected by this compound will be vital for understanding its mode of action and for potential lead optimization.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound has demonstrated significant lytic activity against the trypomastigote form of Trypanosoma cruzi in vitro. This technical guide has provided the available quantitative data and detailed experimental protocols to facilitate further research in this area. While the exact mechanism of action remains to be fully elucidated, membrane disruption is a plausible hypothesis. The findings presented herein warrant further investigation into the potential of this compound as a lead compound for the development of novel therapies for Chagas disease.

A Technical Guide to the Cytotoxic and Anti-proliferative Effects of Gypsogenic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic and anti-proliferative properties of gypsogenic acid, a pentacyclic triterpenoid. The document collates quantitative data from multiple studies, details relevant experimental protocols, and visualizes key biological processes and workflows to support further research and development in oncology.

Data Presentation: In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic and anti-proliferative activity against a panel of human cancer cell lines. The compound generally exhibits moderate to weak activity, with its efficacy varying significantly depending on the cell line. Several studies have reported its half-maximal inhibitory concentration (IC₅₀), and the data are summarized below. It is noteworthy that some discrepancies in IC₅₀ values exist in the literature for the same cell lines, which may be attributable to variations in experimental conditions.[1][2]

| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Source(s) |

| Leukemia | |||

| BV-173 | B-cell precursor leukemia | 41.4 | [1][2][3] |

| HL-60 | Acute myeloid leukemia | 61.1 | [1][2][3] |

| >100 | [1][2] | ||

| SKW-3 | T-cell leukemia | 79.1 - 81.5 | [1][2][3] |

| K-562 | Chronic myeloid leukemia | 227.6 | [1][2][3] |

| >100 | [1][2] | ||

| LAMA-84 | Chronic myeloid leukemia | 100 - 125 | [3] |

| HL-60/Dox | Doxorubicin-resistant AML | 100 - 125 | [3] |

| Solid Tumors | |||

| MCF-7 | Breast adenocarcinoma | 26.8 | [1][2] |

| A549 | Lung carcinoma | 23.7 (3-acetyl derivative) | [2][4] |

| EJ | Bladder carcinoma | 100 - 125 | [3] |

Experimental Protocols

The evaluation of this compound's cytotoxic effects predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay being a standard method.

Isolation and Purification of this compound

This compound is typically isolated from plant sources, such as the roots of Gypsophila trichotoma.[3] A general workflow involves:

-

Extraction: Air-dried and powdered plant material is subjected to extraction, often starting with aqueous solutions to isolate water-soluble saponins, followed by extraction with solvents like n-BuOH.[5]

-

Acid Hydrolysis: The crude saponin mixture undergoes acid hydrolysis (e.g., with 10% HCl) to cleave sugar moieties and yield the sapogenin, this compound.[2]

-

Chromatography: The resulting residue is purified using a series of column chromatography techniques, such as Diaion HP-20 and silica gel chromatography, to yield pure this compound.[3][5]

-

Structure Elucidation: The final structure is confirmed using spectral methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Cell Culture and Maintenance

Human tumor cell lines are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are cultured in a humidified atmosphere at 37°C with 5% CO₂ and are kept in the logarithmic growth phase for experiments.[3] For studies involving multidrug-resistant cell lines like HL-60/Dox, a low concentration of the relevant drug (e.g., doxorubicin) is maintained in the culture medium to preserve the resistance phenotype, though it is removed shortly before cytotoxicity testing to prevent synergistic effects.[3]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.[3]

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a defined period, commonly 72 hours.[3]

-

MTT Incubation: After the treatment period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as a solution of 5% formic acid in 2-propanol.[3]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 550 nm.[3]

-

Data Analysis: The cell survival fraction is calculated relative to untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[3]

Mechanisms of Action

While the precise molecular mechanisms of this compound are not fully elucidated, research on its parent compound, gypsogenin, and various synthetic derivatives provides insight into potential pathways. The primary effects observed are the induction of apoptosis and cell cycle arrest, with some derivatives also causing direct cell membrane damage.[2][6]

Induction of Apoptosis

Studies on gypsogenin, which differs from this compound only by having an aldehyde group instead of a carboxylic acid at the C-4 position, suggest a role in modulating the intrinsic apoptosis pathway.[1][2] This pathway is controlled by the Bcl-2 family of proteins. Gypsogenin has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis. Although not directly confirmed for this compound, this represents a highly probable mechanism of action.

References

- 1. preprints.org [preprints.org]

- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gypsogenin Fighting for A Position in The Pentacyclic Triter-penes Game of Thrones on Anti-Cancer Therapy: A Critical Review[v1] | Preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

"mechanism of action of gypsogenic acid in cancer cells"

An In-depth Technical Guide on the Mechanism of Action of Gypsogenic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pentacyclic triterpenoid saponin, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. It delves into the molecular pathways modulated by this compound, leading to the induction of apoptosis and cell cycle arrest. This document synthesizes quantitative data on its cytotoxic potency, details the experimental protocols used for its evaluation, and provides visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Pentacyclic triterpenoids are a class of natural compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] this compound, a derivative of gypsogenin, is a member of this family and has been the subject of studies investigating its potential as a chemotherapeutic agent.[2] While its parent compound, gypsogenin, has been more extensively studied, research has indicated that this compound and its synthetic derivatives also possess notable anti-proliferative effects against a range of cancer cell lines.[2][3] This guide aims to consolidate the existing knowledge on the mechanisms through which this compound exerts its anticancer effects.

Cytotoxic Activity of this compound

The primary anticancer effect of this compound is its ability to inhibit the proliferation of cancer cells. This cytotoxicity has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency.

Quantitative Data: IC50 Values

The following table summarizes the reported IC50 values of this compound and its derivatives against several cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference(s) |

| A549 | Lung Cancer | 3-acetyl this compound | 23.7 | [2][4] |

| A549 | Lung Cancer | This compound bisamidation product (22) | 2.0 | [2] |

| A549 | Lung Cancer | This compound mono-amide (20) | 2.5 | [2] |

| A549 | Lung Cancer | This compound mono-amide (23) | 2.8 | [2] |

| K562 | Chronic Myeloid Leukemia | This compound | >100 / 227.6 | [2][3][5] |

| HL-60 | Acute Myeloid Leukemia | This compound | >100 / 61.1 | [2][3][5] |

| SKW-3 | Lymphoid Leukemia | This compound | 79.1 | [2] |

| BV-173 | Lymphoid Leukemia | This compound | 41.4 | [2] |

| MCF-7 | Breast Cancer | This compound | 26.8 | [2][3] |

Mechanism of Action

The anticancer activity of this compound is attributed to several interconnected mechanisms, primarily the induction of apoptosis and disruption of the cell cycle. Some derivatives have also been shown to damage the cell membrane.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound and its parent compound, gypsogenin, have been shown to modulate key proteins in the apoptotic pathway. The mechanism involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][4][6] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.

Cell Cycle Arrest

Some derivatives of this compound have been observed to induce cell cycle arrest in cancer cells.[2] By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. While the precise molecular targets of this compound in the cell cycle machinery are still under investigation, its ability to cause cell cycle arrest contributes significantly to its overall anti-proliferative effect.

Cell Membrane Damage

Certain synthetic derivatives of this compound have been found to exert their cytotoxic effects by directly damaging the cell membrane.[7] This leads to an increase in membrane permeability and the subsequent outflow of intracellular components, such as nucleic acids, ultimately causing cell death.[2][7]

Key Signaling Pathways

The anticancer effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways. The parent compound, gypsogenin, has been shown to downregulate vascular endothelial growth factor (VEGF), a key signaling protein involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[2][4][6] By inhibiting tumor angiogenesis, gypsogenin can restrict tumor growth and metastasis.[4][6]

Caption: Gypsogenin, a related triterpenoid, inhibits tumor angiogenesis via VEGF downregulation.

Experimental Protocols

The investigation of the mechanism of action of this compound relies on a variety of standard in vitro assays. Below are detailed methodologies for some of the key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Protein Extraction: Cancer cells are treated with this compound for a specified time. The cells are then lysed using a suitable lysis buffer to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, or cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by exposing the membrane to X-ray film or using a digital imaging system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

Protocol:

-

Cell Treatment and Harvesting: Cancer cells are treated with this compound for a specified time. Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Cell Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A.

-

Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software.

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its ability to modulate key regulatory proteins in these pathways, such as the Bcl-2 family, highlights its therapeutic promise. Furthermore, the capacity of its parent compound, gypsogenin, to interfere with angiogenesis signaling pathways suggests a multi-faceted approach to cancer treatment. While further research is required to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound and its derivatives, the existing data provides a strong rationale for its continued investigation in the development of novel cancer therapies. The detailed protocols provided in this guide offer a framework for researchers to further explore the anticancer properties of this promising natural compound.

References

- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gypsogenin Fighting for A Position in The Pentacyclic Triter-penes Game of Thrones on Anti-Cancer Therapy: A Critical Review[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Gypsogenic Acid: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid saponin, has emerged as a compound of significant interest in pharmacological research. Possessing a diverse range of biological activities, it demonstrates notable potential for therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its anticancer, anti-inflammatory, antibacterial, and trypanocidal properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound is a naturally occurring triterpenoid found in various plant species, including those of the Gypsophila genus.[1] Triterpenoids are a large and structurally diverse class of natural products known for their wide array of pharmacological activities. This compound, in particular, has garnered attention for its cytotoxic effects against various cancer cell lines and its potential to modulate key cellular signaling pathways involved in tumorigenesis and inflammation. This guide aims to consolidate the existing research on this compound to serve as a comprehensive resource for the scientific community.

Pharmacological Properties

Anticancer Activity

This compound has demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines. Its efficacy varies depending on the cell line, with some showing moderate sensitivity.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| BV-173 | B-cell precursor leukemia | 41.4 | [1] |

| HL-60 | Acute promyelocytic leukemia | 61.1 | [1] |

| SKW-3 | T-cell leukemia | 81.5 | [1] |

| K-562 | Chronic myelogenous leukemia | 227.6 | [1] |

| LAMA-84 | Chronic myelogenous leukemia | ~100-125 | [1] |

| EJ | Bladder carcinoma | ~100-125 | [1] |

| HL-60/Dox (Doxorubicin-resistant) | Acute promyelocytic leukemia | ~100-125 | [1] |

Anti-inflammatory Activity

While less extensively studied than its anticancer effects, this compound is recognized as a triterpenoid with potential anti-inflammatory properties, a characteristic common to this class of compounds. Further research is needed to fully elucidate its mechanisms of action in inflammation.

Antibacterial Activity

This compound has been shown to possess antibacterial properties, particularly against Gram-positive cariogenic bacteria.

Data Presentation: Antibacterial Activity of this compound

| Bacterial Strains | Activity Metric | Value (µg/mL) | Citation(s) |

| Gram-positive cariogenic bacteria | MIC | 50-200 |

Trypanocidal Activity

Research has indicated that this compound is active against the bloodstream trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

Data Presentation: Trypanocidal Activity of this compound

| Organism | Activity Metric | Value (µM) | Citation(s) |

| Trypanosoma cruzi | IC50 | 56.6 |

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Induction of Apoptosis: The Bax/Bcl-2 Pathway

A primary mechanism of the anticancer activity of this compound is the induction of apoptosis. This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This compound has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[2]

Inhibition of Angiogenesis: The VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis. While direct inhibition of VEGF by this compound has not been definitively established, many triterpenoids are known to interfere with this pathway. It is hypothesized that this compound may inhibit the phosphorylation of VEGF Receptor 2 (VEGFR2), thereby blocking downstream signaling cascades, including the activation of ERK, AKT, and p38, which are crucial for endothelial cell proliferation, migration, and tube formation.[3][4]

Modulation of Inflammatory Responses: The NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is also implicated in cancer development and progression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triterpenoids are known to inhibit the activation of the NF-κB pathway. It is plausible that this compound exerts its anti-inflammatory effects by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacological properties. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

This compound stock solution (in DMSO or other suitable solvent)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

This compound stock solution

-

Bovine serum albumin (BSA) solution (1%)

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (standard anti-inflammatory drug)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing 0.2 mL of BSA solution and 2.8 mL of PBS.

-

Compound Addition: Add 2 mL of various concentrations of this compound (dissolved in a suitable solvent and diluted with PBS) to the respective tubes. Prepare a positive control with diclofenac sodium and a negative control with the vehicle solvent.

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

Conclusion and Future Directions

This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anticancer activity, coupled with potential anti-inflammatory, antibacterial, and trypanocidal properties, warrants further investigation. Future research should focus on:

-

In vivo efficacy and toxicity studies: To translate the in vitro findings into potential clinical applications, comprehensive animal studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Mechanism of action elucidation: A deeper understanding of the specific molecular targets and the intricate details of its interactions with signaling pathways will be crucial for rational drug design and optimization.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound for the treatment of human diseases.

References

- 1. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorogenic acid induces 4T1 breast cancer tumor's apoptosis via p53, Bax, Bcl-2, and caspase-3 signaling pathways in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gambogic acid inhibits angiogenesis through suppressing vascular endothelial growth factor-induced tyrosine phosphorylation of KDR/Flk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on the biological activities of gypsogenic acid"